molecular formula C12H19N3O4S2 B3002128 1-(cyclopropylsulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine CAS No. 2034289-13-7

1-(cyclopropylsulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine

Cat. No. B3002128
CAS RN: 2034289-13-7
M. Wt: 333.42
InChI Key: SCQYIQDYOJUXOV-UHFFFAOYSA-N
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Description

Imidazole is a planar five-membered ring. It is a key component of many important biological molecules like histidine and histamine. Sulfonyl groups (-SO2-) are common in organic chemistry and often contribute to the solubility and bioactivity of drugs .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the imidazole ring and the sulfonyl groups. Imidazole rings can participate in various reactions such as N-alkylation and N-arylation . Sulfonyl groups can also undergo a variety of reactions, including reductions and substitutions.

Scientific Research Applications

Cyclin-dependent Kinase Inhibitors

Research demonstrates the potential of certain sulfonamide and piperidine derivatives as inhibitors of cyclin-dependent kinase CDK2, a critical protein in cell cycle regulation. These findings suggest the chemical class to which 1-(cyclopropylsulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine belongs may have applications in developing cancer therapeutics (Griffin et al., 2006).

Serotonin Receptor Selectivity

N-Alkylated arylsulfonamides, related in structure to the target compound, have been identified as potent and selective 5-HT7 receptor antagonists. This highlights the potential use of this compound in developing treatments for central nervous system (CNS) disorders, given its structural similarity (Canale et al., 2016).

Antioxidant and Anticholinesterase Activities

Compounds featuring sulfonyl hydrazone and piperidine derivatives have shown significant antioxidant capacity and anticholinesterase activity. This suggests potential applications of the target compound in neurodegenerative disease research and as an antioxidant (Karaman et al., 2016).

Antimicrobial Activities

The synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, including piperidine structures, has shown promising antimicrobial effects. This indicates the potential of this compound in antimicrobial research (Darwish et al., 2014).

Anticancer Agents

The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been explored for their anticancer properties. Research in this area suggests that the compound could be beneficial in the design and development of new anticancer drugs (Rehman et al., 2018).

properties

IUPAC Name

1-cyclopropylsulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S2/c1-14-9-6-13-12(14)20(16,17)10-4-7-15(8-5-10)21(18,19)11-2-3-11/h6,9-11H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQYIQDYOJUXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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